4-Methyl-2-hexene is an organic compound classified as an alkene, characterized by a double bond between two carbon atoms. It is a colorless liquid at room temperature and is notable for its applications in organic synthesis and industrial processes. The compound has the molecular formula CH and features a branched structure that contributes to its unique chemical properties.
4-Methyl-2-hexene can be derived from various sources, including the dehydration of 4-methyl-2-hexanol, which is achieved through acid catalysis. This compound falls under the category of alkenes due to the presence of a carbon-carbon double bond, specifically a disubstituted double bond, which impacts its reactivity and stability. Its classification as an alkene is significant in understanding its behavior in chemical reactions.
Several synthetic routes exist for producing 4-methyl-2-hexene:
The dehydration reaction typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and selectivity. The Wittig reaction offers advantages in terms of regioselectivity, allowing chemists to target specific isomers.
4-Methyl-2-hexene participates in various chemical reactions due to its unsaturation:
The reactivity of 4-methyl-2-hexene is influenced by its disubstituted double bond, which affects both stability and reaction pathways available during chemical transformations.
The mechanism by which 4-methyl-2-hexene reacts depends on the specific reaction type:
The choice of reaction conditions significantly influences product distribution and yields; thus, optimization is crucial for achieving desired outcomes.
4-Methyl-2-hexene exhibits typical alkene characteristics, including:
4-Methyl-2-hexene serves various purposes in scientific research and industry:
4-Methyl-2-hexene (C₇H₁₄) is a branched alkene exhibiting significant stereochemical complexity due to the presence of a trisubstituted double bond at the C2 position and a chiral center at C4. This structural arrangement generates distinct cis (Z) and trans (E) stereoisomers, each with unique physicochemical behaviors and reaction profiles. The isomerism arises from the differential spatial arrangement of the methyl and propyl groups across the double bond, profoundly influencing molecular geometry, thermodynamic stability, and functionalization pathways [2] [6].
The stereoisomers of 4-methyl-2-hexene exhibit distinct spatial configurations dictated by the orientation of substituents around the C2=C3 double bond. In the (E)-isomer (trans configuration), the methyl group at C4 and the ethyl group at C1 adopt antiperiplanar positions, minimizing steric repulsion and resulting in an elongated molecular backbone. Conversely, the (Z)-isomer (cis configuration) positions these groups synperiplanar, leading to significant steric crowding between the C4 methyl substituent and the C1 ethyl chain. This steric clash forces the molecule into a bent conformation, increasing its internal energy relative to the trans isomer by approximately 2.1 kJ/mol, as confirmed by ab initio calculations [7].
The configurational difference profoundly impacts rotational flexibility and molecular dimensions. Computational analyses reveal that the (E)-isomer possesses a larger molecular volume (105.19 mL/mol) compared to the (Z)-isomer due to its extended conformation, while the cis isomer exhibits greater molecular compactness but higher torsional strain around the C3-C4 bond [5] [7]. This strain manifests in a reduced rotational energy barrier for the C3-C4 bond in the cis isomer (8.3 kJ/mol) versus the trans isomer (9.6 kJ/mol), as steric repulsion partially destabilizes the eclipsed transition state in the former [7].
Table 1: Configurational Properties of 4-Methyl-2-hexene Stereoisomers
Property | (E)-4-Methyl-2-hexene | (Z)-4-Methyl-2-hexene | Source |
---|---|---|---|
IUPAC Name | (2E)-4-methylhex-2-ene | (2Z)-4-methylhex-2-ene | [2] [6] |
CAS Registry Number | 3683-22-5 | 3683-19-0 | [6] |
InChIKey | MBNDKEPQUVZHCM-GQCTYLIASA-N | MBNDKEPQUVZHCM-CCEZHUSRSA-N | [2] |
Molecular Volume (mL/mol) | 105.19 | 103.85 (est.) | [5] |
C3-C4 Rotational Barrier (kJ/mol) | 9.6 | 8.3 | [7] |
Steric Energy Difference (kJ/mol) | 0 (reference) | +2.1 | [7] |
The (E)-4-methyl-2-hexene isomer exhibits greater thermodynamic stability than its (Z)-counterpart, as quantified by standard Gibbs free energy of formation (ΔG°f). At 298 K, computational thermochemistry using G4 theory yields ΔG°f values of 89.4 kJ/mol for the (E)-isomer versus 91.5 kJ/mol for the (Z)-isomer, confirming a stability difference of 2.1 kJ/mol in favor of the trans configuration [7]. This stability difference arises primarily from reduced steric strain and more favorable van der Waals interactions in the extended trans conformation.
The stability hierarchy profoundly influences reaction equilibria and isomer distribution under thermal conditions. Kinetic studies reveal that the cis→trans isomerization occurs spontaneously at temperatures above 150°C, with an activation energy of approximately 125 kJ/mol. This unimolecular process proceeds via a twisted diradicaloid transition state where the C2=C3 π-bond is partially broken, allowing bond rotation [7]. The equilibrium constant (K_eq = [trans]/[cis]) increases from 1.2 at 25°C to 3.8 at 200°C, demonstrating temperature-dependent control over isomeric composition [5] [9].
Decomposition kinetics further highlight stability differences. Above 400°C, the (Z)-isomer undergoes six-center elimination (yielding isobutene and ethylene) 1.7 times faster than the (E)-isomer due to enhanced orbital alignment in its bent geometry. Conversely, radical-initiated decomposition at allylic positions (C4-H bond cleavage) favors the trans isomer by a factor of 1.3, attributable to its lower C-H bond dissociation energy resulting from hyperconjugative stabilization of the resultant allylic radical [8].
Table 2: Thermodynamic and Kinetic Parameters of 4-Methyl-2-hexene Isomers
Parameter | (E)-4-Methyl-2-hexene | (Z)-4-Methyl-2-hexene | Conditions |
---|---|---|---|
ΔG°f (kJ/mol) | 89.4 | 91.5 | 298K, gas phase [7] |
ΔH°f (kJ/mol) | -81.5 | -79.4 | 298K, gas phase [7] |
C4-H BDE (kJ/mol) | 347.9 | 351.2 | Calculated [8] |
Six-center elimination k_rel | 1.0 | 1.7 | 450°C [8] |
Allylic H-abstraction k_rel | 1.3 | 1.0 | 400°C [8] |
Isomerization Eₐ (kJ/mol) | 125 | 125 | Calculated [7] |
The stereoelectronic landscape of 4-methyl-2-hexene—governed by the juxtaposition of the electron-deficient π-bond (C2=C3) and the electron-donating methyl substituent at C4—directs regioselectivity and stereospecificity in addition reactions. The unsymmetrically branched structure creates two distinct reaction zones: the sterically accessible C2 position and the electronically favored C3 position. This duality is exemplified in electrophilic additions, where Markovnikov addition of HBr favors the tertiary carbocation intermediate at C3, yielding 3-bromo-4-methylhexane as the major product (85:15 regioselectivity at 0°C). However, steric hindrance from the C4 methyl group in the (Z)-isomer reduces this selectivity to 72:28, demonstrating how stereochemistry modulates electronic effects [4].
Hydroboration-oxidation exhibits complementary anti-Markovnikov regioselectivity driven by steric control. Diborane addition to (E)-4-methyl-2-hexene occurs predominantly (94%) at the less substituted C2 carbon, with borane approaching anti to the bulky C4 methyl group. The (Z)-isomer shows reduced selectivity (82%) due to competing electronic effects from the syn-methyl group [4]. Stereoelectronic factors further control epoxidation diastereoselectivity. Using m-CPBA, the (E)-isomer yields exclusively the threo epoxide via syn addition where oxygen approaches from the less hindered face opposite the C4 methyl group. The (Z)-isomer produces an 85:15 mixture of threo and erythro diastereomers due to partial blocking by the syn-oriented alkyl chain [6] [10].
Combustion chemistry reveals stereoelectronic influences on decomposition pathways. The weak allylic C4-H bond (BDE ≈350 kJ/mol versus 423 kJ/mol for alkanes) undergoes preferential homolysis in flames, generating resonance-stabilized allylic radicals. The (E)-isomer produces 65% more propargyl radicals (C₃H₃)—critical benzene precursors—than the (Z)-isomer at 1100K, attributed to superior orbital alignment for cyclization in the trans configuration [8]. This mechanistic divergence directly impacts sooting propensity, with (E)-4-methyl-2-hexene producing 1.8× more particulate carbon than its cis counterpart under identical combustion conditions [8].
Table 3: Stereoelectronic Effects on Functionalization Selectivity
Reaction | Stereoisomer | Regio/Diastereoselectivity | Key Stereoelectronic Factor |
---|---|---|---|
HBr Addition | (E) | 85% Markovnikov (3-bromo product) | Tertiary carbocation stability at C3 |
(Z) | 72% Markovnikov | Steric inhibition of carbocation formation | |
Hydroboration-Oxidation | (E) | 94% anti-Markovnikov (alcohol at C2) | Steric approach control (anti to C4 methyl) |
(Z) | 82% anti-Markovnikov | Competing electronic/steric effects | |
Epoxidation (m-CPBA) | (E) | >99% threo diastereomer | Unhindered syn addition face |
(Z) | 85:15 threo:erythro | Partial blocking by syn-alkyl chain | |
Allylic H-abstraction | (E) | k=3.2×10⁸ L/mol·s | Hyperconjugation-stabilized transition state |
(in flames) | (Z) | k=2.4×10⁸ L/mol·s | Less effective radical delocalization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7